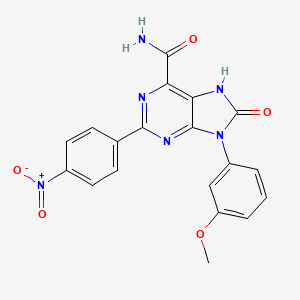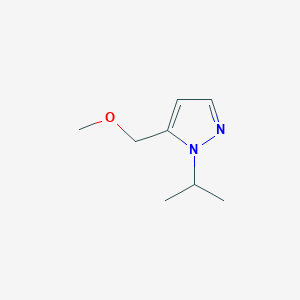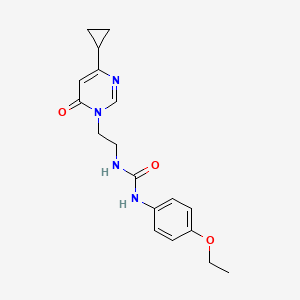![molecular formula C18H19F3N6O B2809127 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2200112-56-5](/img/structure/B2809127.png)
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic heterocycle consisting of fused pyrazole and pyrimidine rings . The molecule also contains a piperidine ring, a common motif in many pharmaceuticals, and a trifluoromethyl group, which is often used to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidine ring system, the piperidine ring, and the trifluoromethyl group . The presence of nitrogen atoms in the heterocyclic rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazolo[3,4-d]pyrimidine and piperidine rings . These could act as nucleophiles in reactions with electrophiles . The trifluoromethyl group is generally considered to be inert .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in a relatively high melting point due to intermolecular hydrogen bonding . The trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing various novel compounds, including isoxazolines, isoxazoles, and other pyrazolo[3,4-d]pyrimidine derivatives. These synthetic routes involve cyclization, N-allylation, and dipolar cycloaddition reactions, highlighting the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in heterocyclic synthesis (Rahmouni et al., 2014).
Development of Ligands
The synthesis and investigation of heteroaromatic ligands containing a pyrimidine ring have been explored, demonstrating the utility of these compounds in medicinal chemistry and material science. These studies focus on generating new compounds with potential biological or catalytic activities (Ivashchenko et al., 1980).
Antimicrobial and Antitumor Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. This research underscores the potential of these compounds as therapeutic agents, with some showing promising activity against various bacterial and fungal strains as well as cancer cell lines (Holla et al., 2006).
Chemical Modifications and Drug Discovery
The chemical structure of interest serves as a foundation for creating a variety of drug candidates, including kinase inhibitors and other biologically active molecules. These endeavors aim to discover new treatments for diseases like cancer by targeting specific cellular pathways (ヘンリー,ジェームズ, 2006).
Radiolabeling for Imaging
Compounds structurally related to the chemical have been developed for potential use in positron emission tomography (PET) imaging. These efforts involve synthesizing fluorinated derivatives for imaging specific cancer mutations, demonstrating the compound's relevance in diagnostic research (Wang et al., 2013).
Direcciones Futuras
Given the biological activity of many pyrazolo[3,4-d]pyrimidine derivatives, this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, the investigation of its biological activity, and the optimization of its properties for potential therapeutic applications .
Propiedades
IUPAC Name |
1-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-26-16-13(9-24-26)17(23-11-22-16)27-7-5-12(6-8-27)10-28-15-4-2-3-14(25-15)18(19,20)21/h2-4,9,11-12H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCIDZDPGWQQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2809048.png)
![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)
![N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2809050.png)

![Methyl 2-[(6-chloropyridine-3-carbonyloxy)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2809054.png)
![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)







